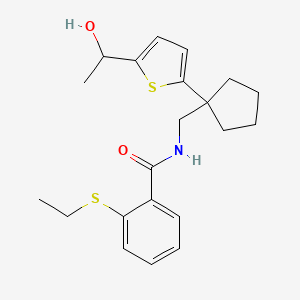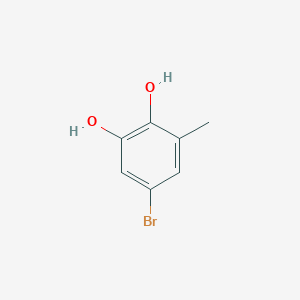![molecular formula C22H24N2O4 B2909409 4-(4-ethoxyphenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid CAS No. 1025773-67-4](/img/structure/B2909409.png)
4-(4-ethoxyphenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-ethoxyphenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid, also known as EI, is a novel compound with potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 4-(4-ethoxyphenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid is not fully understood, but it is believed to target multiple pathways involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of several enzymes involved in DNA replication and repair, as well as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-proliferative and anti-inflammatory effects, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(4-ethoxyphenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid is its high purity and yield, which makes it suitable for use in lab experiments. Additionally, this compound has been shown to be stable under a variety of conditions, making it a reliable tool for researchers. However, one limitation of this compound is its relatively high cost compared to other research compounds.
Zukünftige Richtungen
There are several potential future directions for research on 4-(4-ethoxyphenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid. One area of interest is the development of this compound derivatives with improved potency and selectivity for specific cancer types. Additionally, there is interest in studying the potential of this compound as a combination therapy with other cancer treatments. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of 4-(4-ethoxyphenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid involves a multi-step process, starting with the reaction of 4-ethoxybenzaldehyde with ethyl acetoacetate to form 4-(4-ethoxyphenyl)-2-buten-1-one. This intermediate is then reacted with indole-3-ethylamine to form the final product, this compound. The synthesis method has been optimized to yield high purity and yield of this compound.
Wissenschaftliche Forschungsanwendungen
4-(4-ethoxyphenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anti-proliferative effects on cancer cells, particularly breast cancer cells. This compound has also been shown to inhibit the growth of tumors in animal models. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
4-(4-ethoxyphenyl)-2-[2-(1H-indol-3-yl)ethylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-2-28-17-9-7-15(8-10-17)21(25)13-20(22(26)27)23-12-11-16-14-24-19-6-4-3-5-18(16)19/h3-10,14,20,23-24H,2,11-13H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGSRYQIEZRBTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2909326.png)
![N~6~-[2-(dimethylamino)ethyl]-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2909327.png)

![N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2909330.png)
![4-amino-N-[(2E)-azepan-2-ylidene]benzenesulfonamide](/img/structure/B2909331.png)
![Benzo[d][1,3]dioxol-5-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2909333.png)

![{4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]thiomorpholin-3-yl}methanol](/img/structure/B2909336.png)
![2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2909340.png)
![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)furan-2-carboxamide](/img/structure/B2909342.png)

![2-[8-(4-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2909346.png)
![N-[(2-chlorophenyl)methyl]-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2909347.png)
![N-(4-fluorobenzyl)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2909349.png)